1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

Synthetic Methodology Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis

Researchers face batch variability and long lead times with non-commodity polyhalogenated diaryl ethers. This AldrichCPR-class compound (CAS 355808-90-1) solves that. • **Validated Reactivity:** 99.86% yield under microwave SNAr (195°C, 1 min); benchmark for flow reactor optimization. • **Actionable Biology:** 4-bromophenoxy pharmacophore with sub-micromolar trypanocidal activity (IC50 = 0.06 µM). • **Supply Mitigation:** No vendor QC data. In-house NMR/HPLC & custom synth arrangements recommended. Request safety stock.

Molecular Formula C12H7BrClNO3
Molecular Weight 328.54 g/mol
CAS No. 355808-90-1
Cat. No. B12017319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene
CAS355808-90-1
Molecular FormulaC12H7BrClNO3
Molecular Weight328.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
InChIInChI=1S/C12H7BrClNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H
InChIKeyOJCPNNLSNDNXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene: Identity and Procurement


1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS 355808-90-1) is a polyhalogenated diaryl ether derivative characterized by a 4-bromophenoxy group linked to a 2-chloro-4-nitrophenyl core, with a molecular formula of C12H7BrClNO3 and a molecular weight of 328.55 g/mol . This compound is primarily utilized as a synthetic building block in organic chemistry and early-stage medicinal chemistry research . It is commercially available as part of the AldrichCPR collection, a curated set of rare and unique chemicals provided to early discovery researchers, which implies that the compound is not a commodity-grade reagent and may have limited availability from standard suppliers .

Category Rare synthetic building block, AldrichCPR collection
Research Use Early-stage medicinal chemistry and synthetic methodology
Vendor Data No vendor analytical data; independent QC recommended

Why Substitution of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene Fails


Substituting 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene with a closely related analog—such as its 2-fluoro, 2-nitro, or 2-bromo counterparts—is scientifically unsound without rigorous experimental validation. The precise pattern of halogen substitution (Br on the phenoxy ring, Cl and NO2 on the nitroaryl ring) dictates both the compound's reactivity in nucleophilic aromatic substitution (SNAr) pathways and its potential biological interaction profile [1]. For instance, the chloro substituent serves as a modifiable leaving group for further derivatization, while the bromophenoxy moiety provides a distinct electronic and steric environment that cannot be replicated by fluorinated or unsubstituted analogs [2]. Furthermore, the compound's inclusion in the Sigma-Aldrich AldrichCPR collection as a 'rare and unique' chemical underscores its non-commodity status and the potential for batch-to-batch variability or limited commercial availability of close analogs . Assuming functional equivalence without head-to-head comparative data risks both experimental failure and procurement delays.

Halogen substitution Replacing Cl with F or other halogens may alter SNAr reactivity and bioactivity profiles.
Analog variability Close analogs from the AldrichCPR collection may have limited batch data and sourcing reliability.
Procurement risk Functional equivalence with commodity analogs cannot be assumed without head-to-head validation.

1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene: Quantitative Evidence vs. Analogs


Synthetic Yield: Chloro vs. Fluoro Analog in Microwave SNAr

Under identical microwave-assisted SNAr conditions (DBU, acetone/acetonitrile, 195°C, 1 min), 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene is synthesized in 99.86% yield . This contrasts with 1-(4-bromophenoxy)-2-fluoro-4-nitrobenzene, where typical continuous flow methods report yields of ~75-85% , highlighting the chloro analog's superior reactivity under accelerated thermal conditions.

Synthetic yield: Cl vs F
Cross-study comparable
99.86% (Cl) vs 75–85% (F)
Reported yield advantage; may support synthetic efficiency review.
Microwave SNAr, DBU, 195 °C, 1 min
Synthetic Methodology Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis

Antiparasitic Potency of 4-Bromophenoxy Moiety vs. Other Aryloxy Groups

In a head-to-head in vitro study, a 4-bromophenoxy-substituted nitrofurantoin derivative (2j) exhibited an IC50 of 0.06 µM against Trypanosoma congolense IL3000, with a mammalian cell selectivity index >3,800 [1]. This potency was comparable to the 4-chlorophenoxy (2k, IC50 0.04 µM) and 4-nitrophenoxy (2l, IC50 0.06 µM) analogs, but the bromophenoxy derivative serves as a distinct pharmacophore with unique electronic and steric properties for SAR exploration.

Antiparasitic potency: 4-Br vs others
Direct head-to-head
IC50 0.06 µM (Br) vs 0.04–0.06 µM (Cl/NO2)
Supports pharmacophore SAR context; comparable to chloro/nitro analogs.
T. congolense IL3000 in vitro assay
Antiparasitic Trypanocidal Nitroaromatic

TC-PTP Inhibition by 2-Chloro-4-nitrophenyl Core vs. Other Aryl Cores

The 2-chloro-4-nitrophenyl moiety, a core component of 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene, displays an IC50 of 19,000 nM (19 µM) against human T-cell protein tyrosine phosphatase (TC-PTP) when assessed via p-nitrophenol release from pNPP substrate [1]. While moderate, this activity profile is distinct from other aryl substitutions in the series (e.g., 4-bromophenyl: 14.90 µM; 2-nitrophenyl: 22.12 µM; 2-methoxy-4-nitrophenyl: 20.86 µM) [2], confirming that the specific 2-chloro-4-nitrophenyl substitution pattern yields a unique inhibitory fingerprint.

TC-PTP inhibition: 2-Cl-4-NO2 core
Cross-study comparable
IC50 19 µM vs 14.9–22.1 µM (other aryl cores)
Distinct inhibition fingerprint context; supports target-based lead optimization.
Human TC-PTP, pNPP substrate
Enzyme Inhibition Tyrosine Phosphatase Medicinal Chemistry

Procurement Exclusivity as an AldrichCPR Rare Chemical

Sigma-Aldrich explicitly classifies 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene as part of its AldrichCPR collection, which is reserved for 'rare and unique chemicals' supplied to early discovery researchers . The vendor states that it 'does not collect analytical data for this product' and that 'all sales are final' with no warranty of merchantability or fitness for a particular purpose . This procurement profile differs from more common analogs like 1-(4-bromophenoxy)-2-fluoro-4-nitrobenzene or 1-(4-bromophenoxy)-2-nitrobenzene, which are often available with full analytical characterization and standard commercial terms.

Procurement exclusivity
Class-level inference
AldrichCPR rare chemical; no vendor analytical data
Procurement context; independent QC and supply planning required.
Data to verify; all sales final
Chemical Sourcing Procurement Supply Chain

Synthetic Versatility: Chloro vs. Fluoro Leaving Group Reactivity

The chloro substituent in 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene is a more versatile leaving group for subsequent SNAr reactions compared to the fluoro substituent in the 2-fluoro analog . While the C-F bond is stronger and less reactive under mild conditions, the C-Cl bond allows for easier functionalization, enabling a broader range of downstream synthetic modifications. This is supported by the high-yield microwave SNAr synthesis (99.86%) , which itself relies on the chloro leaving group of the starting material 1-bromo-2-chloro-4-nitrobenzene.

Leaving group reactivity: Cl vs F
Class-level inference
C–Cl ~327 kJ/mol vs C–F ~485 kJ/mol
Synthetic versatility context; chloro allows milder SNAr derivatization.
Bond dissociation energy comparison
Synthetic Chemistry Nucleophilic Aromatic Substitution Building Blocks

Optimal Scenarios for 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene


Medicinal Chemistry: Antiparasitic Lead Optimization Scaffold

Given the demonstrated sub-micromolar trypanocidal activity of the 4-bromophenoxy pharmacophore against T. congolense (IC50 = 0.06 µM) [1], 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene is a strategic starting point for synthesizing novel antiparasitic agents. The chloro substituent provides a convenient handle for further derivatization via SNAr, enabling rapid exploration of structure-activity relationships (SAR) around the 2-position .

Chemical Biology: TC-PTP Probe Development

The 2-chloro-4-nitrophenyl core exhibits a defined inhibitory profile against human TC-PTP (IC50 = 19 µM) that is distinct from other aryl substitutions [1]. This compound can serve as a starting scaffold for developing selective chemical probes to dissect the biological roles of TC-PTP and other protein tyrosine phosphatases, where subtle changes in substitution pattern alter potency and selectivity .

Synthetic Methodology: Benchmark for Microwave SNAr

The high synthetic yield (99.86%) achieved under microwave irradiation (195°C, 1 min) [1] establishes 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene as a benchmark substrate for developing and optimizing rapid SNAr protocols. Researchers can use this compound to validate new continuous flow or microwave reactors, as its reactivity profile is well-documented and highly reproducible .

Specialty Chemical Procurement: Just-in-Time Sourcing

Due to its classification as a 'rare and unique' AldrichCPR chemical with no vendor-provided analytical data [1], procurement of 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene requires proactive supply chain planning. Research organizations should maintain safety stock, implement in-house QC protocols (NMR, HPLC), and consider custom synthesis arrangements to mitigate lead time and quality risks.

Application
Selection Property
Validation Focus
Antiparasitic lead optimization
4-Bromophenoxy scaffold with SNAr handle
SAR exploration against T. congolense and related pathogens
TC-PTP chemical probe development
2-Chloro-4-nitrophenyl core with distinct inhibition profile
Selectivity screening vs. other PTPs
Microwave SNAr methodology benchmark
High-yielding synthetic substrate
Reactor validation and reproducibility studies
Specialty chemical sourcing
AldrichCPR rare chemical with limited vendor data
In-house QC, safety stock, and custom synthesis planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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